N-mesityl-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide
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Overview
Description
N-mesityl-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a complex organic compound characterized by its unique structure, which includes a mesityl group, a methoxyphenyl group, and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-mesityl-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through a series of reactions, including cyclization and functional group modifications. The final step involves the coupling of the quinoline derivative with the mesityl and methoxyphenyl groups under specific reaction conditions, such as the use of appropriate solvents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-mesityl-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
N-mesityl-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-mesityl-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
- N-mesityl-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl)thio)acetamide
- N-mesityl-2-((3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl)thio)acetamide
Comparison: Compared to similar compounds, N-mesityl-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering distinct advantages in terms of reactivity, binding affinity, and overall versatility.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)quinolin-4-yl]oxy-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c1-17-13-18(2)27(19(3)14-17)29-26(30)16-32-25-15-24(20-9-11-21(31-4)12-10-20)28-23-8-6-5-7-22(23)25/h5-15H,16H2,1-4H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKYKRWDLZKIAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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